molecular formula C20H24N2O3S B12179217 1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid

1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid

Cat. No.: B12179217
M. Wt: 372.5 g/mol
InChI Key: QMTNKJAVXKOFDP-UHFFFAOYSA-N
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Description

1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid is a complex organic compound that features a thiazole ring, a piperidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid typically involves multiple steps, including the formation of the thiazole ring, the introduction of the piperidine moiety, and the final acetylation and carboxylation steps. Common synthetic routes may involve:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

    Acetylation and Carboxylation: The final steps involve acetylation of the thiazole ring and carboxylation of the piperidine ring to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and sulfathiazole.

    Piperidine Derivatives: Compounds with the piperidine ring, such as piperine (found in black pepper) and paroxetine (an antidepressant).

Uniqueness

1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

1-[2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]acetyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C20H24N2O3S/c1-13(2)14-5-7-15(8-6-14)19-21-17(12-26-19)10-18(23)22-9-3-4-16(11-22)20(24)25/h5-8,12-13,16H,3-4,9-11H2,1-2H3,(H,24,25)

InChI Key

QMTNKJAVXKOFDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N3CCCC(C3)C(=O)O

Origin of Product

United States

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